2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Description

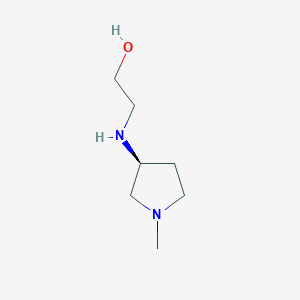

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a chiral secondary amine featuring a pyrrolidine ring substituted with a methyl group at the N1 position and an ethanolamine side chain at the C3 position (Figure 1). The (S)-configuration at the pyrrolidine ring confers stereochemical specificity, which is critical for interactions with biological targets, such as enzymes or receptors.

Its synthesis likely involves reductive amination or nucleophilic substitution strategies, analogous to methods described for related pyrrolidine derivatives (e.g., Scheme 1 in ) .

Properties

IUPAC Name |

2-[[(3S)-1-methylpyrrolidin-3-yl]amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-2-7(6-9)8-3-5-10/h7-8,10H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWMXNFWLBZTKA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol typically involves the reaction of (S)-1-Methyl-pyrrolidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the pyrrolidine.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity:

Recent studies have highlighted the antibacterial properties of compounds related to 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol. For instance, derivatives of imidazole that include similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria. These studies suggest that modifications to the pyrrolidine structure can enhance antibacterial efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

2. Structure-Based Drug Design:

The compound has been investigated in the context of structure-based optimization for small molecules targeting specific proteins involved in disease pathways. For example, analogs of this compound have been shown to inhibit key enzymes like SARS-CoV-2 papain-like protease (PLpro), which is crucial for viral replication and immune evasion . The ability to modify the compound's structure to improve potency against these targets is a promising avenue for drug development.

Case Studies

Mechanism of Action

The mechanism of action of 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyrrolidine ring can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s moderate LogP (0.5) balances pyrrolidine’s hydrophobicity and ethanolamine’s hydrophilicity, enhancing membrane permeability compared to pyridine-containing analogues (e.g., LogP = -0.2 for 3-(2-Pyridylmethylamino)-1-propanol) .

- Phenolic ethanol derivatives (e.g., Compound 4 in ) exhibit higher LogP (1.3) due to aromaticity and methoxy groups, favoring lipid-rich environments .

Notes

Stereochemical Sensitivity : The (S)-configuration is crucial for bioactivity; racemic mixtures may reduce efficacy in enantioselective targets.

Biological Activity

2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a chiral compound with significant biological activity, particularly in modulating neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₅N₃O and a molecular weight of approximately 129.20 g/mol. Its structure features a pyrrolidine ring and an ethanol moiety, contributing to its unique biological activities. The stereochemistry of the compound enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

This compound functions primarily through its interactions with neurotransmitter receptors and enzymes. It acts as a ligand that can modulate receptor activity, influencing neurotransmission pathways. The specific mechanisms may vary depending on the target but typically involve:

- Binding Affinity : The compound exhibits notable binding affinity for certain receptors, which can lead to altered physiological responses.

- Enzyme Modulation : It may inhibit or activate enzymes involved in key biochemical pathways, affecting various cellular processes.

Biological Activities

Research indicates that this compound has diverse biological activities, including:

- Neuroactive Properties : Its structural similarity to other neuroactive compounds suggests potential roles in treating neurological disorders.

- Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroactive | Modulates neurotransmitter systems | |

| Antimicrobial | Exhibits inhibitory effects on bacterial growth | |

| Enzyme Inhibition | Potential to inhibit specific enzymes |

Neuroactive Effects

In a study investigating the effects of various pyrrolidine derivatives, this compound was identified as a potent modulator of neurotransmitter systems, showing promise in the treatment of conditions like depression and anxiety. The compound's mechanism was linked to its ability to enhance serotonin and dopamine signaling pathways.

Antimicrobial Activity

Research highlighted the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC Value (mg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete growth inhibition |

| Escherichia coli | 0.025 | Significant growth reduction |

| Bacillus mycoides | 0.0048 | Effective against fungal strains |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((S)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, and how can stereochemical purity be ensured during synthesis?

- Methodology :

- Step 1 : Start with a chiral pyrrolidine precursor (e.g., (S)-1-methylpyrrolidin-3-amine) and react it with ethylene oxide or a protected ethanolamine derivative under controlled pH (7–9) to favor nucleophilic substitution. Use methanol or ethanol as solvents with sodium borohydride for stabilization .

- Step 2 : Monitor stereochemistry via chiral HPLC or polarimetry. For example, compare retention times with known (S)-configured standards or use circular dichroism (CD) spectroscopy to confirm enantiomeric purity .

- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove diastereomeric byproducts .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystals are cryoprotected (e.g., glycerol) to mitigate radiation damage .

- Structure Solution : Employ SHELXT (intrinsic phasing) for initial model building. For refinement, use SHELXL with restraints for bond lengths/angles and anisotropic displacement parameters for non-H atoms .

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R1 < 5%). Use PLATON to validate hydrogen bonding and torsional angles .

Q. What physicochemical properties (e.g., vaporization enthalpy, solubility) are critical for formulating this compound in aqueous systems?

- Methodology :

- Vaporization Enthalpy : Calculate using the "centerpiece" thermodynamic framework, which combines group-contribution methods with experimental vapor pressure data .

- Solubility : Perform shake-flask experiments in buffered solutions (pH 4–10) at 25°C. Analyze via UV-Vis spectroscopy or HPLC to quantify dissolved species .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for oxidation or hydrolysis products .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model ligand-protein interactions. Prepare the compound’s 3D structure with Open Babel (MMFF94 force field) and optimize protonation states at physiological pH .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD, hydrogen bond persistence, and free energy landscapes (MM-PBSA) .

- Validation : Cross-reference with experimental IC50/Kd values from SPR or fluorescence polarization assays .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?

- Methodology :

- Iterative Analysis : Re-examine sample purity via TLC or GC-MS. For NMR discrepancies (e.g., unexpected splitting), test solvent effects (DMSO-d6 vs. CDCl3) or variable-temperature NMR to detect conformational exchange .

- Complementary Techniques : Use 2D-COSY or HSQC to assign proton environments. For IR, compare experimental bands (e.g., O-H stretch at ~3300 cm⁻¹) with computed spectra (Gaussian 16, B3LYP/6-31G**) .

- Case Study : A 2023 study resolved conflicting O-H signals by identifying residual ethanol solvent peaks via spiking experiments .

Q. How can reaction conditions be optimized to minimize racemization during functionalization of this compound?

- Methodology :

- Temperature Control : Maintain reactions below 0°C for electrophilic substitutions (e.g., tosylation) to reduce thermal epimerization .

- Catalyst Screening : Test chiral auxiliaries (e.g., BINOL-based catalysts) or enzyme-mediated acylations (Candida antarctica lipase B) to preserve stereochemistry .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect racemization intermediates (e.g., planar sp² transition states) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.